5-Amino-1,2-dihydroisoquinolin-3(4H)-one
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Overview
Description
5-Amino-1,2-dihydroisoquinolin-3(4H)-one: is a heterocyclic compound that features an isoquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a lactam ring in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2-dihydroisoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitro-1,2-dihydroisoquinolin-3(4H)-one, which can be achieved using hydrogenation in the presence of a palladium catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Palladium on carbon (Pd/C)
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure or slightly elevated
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2-dihydroisoquinolin-3(4H)-one: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The lactam ring can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of 5-nitroso-1,2-dihydroisoquinolin-3(4H)-one or 5-nitro-1,2-dihydroisoquinolin-3(4H)-one.
Reduction: Formation of 5-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Amino-1,2-dihydroisoquinolin-3(4H)-one: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Amino-1,2-dihydroisoquinolin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino group allows it to form hydrogen bonds and interact with active sites, while the lactam ring can participate in ring-opening reactions.
Comparison with Similar Compounds
5-Amino-1,2-dihydroisoquinolin-3(4H)-one: can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the amino and lactam functionalities, making it less versatile in chemical reactions.
5-Nitro-1,2-dihydroisoquinolin-3(4H)-one: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
5-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one: Contains a hydroxyl group, which affects its hydrogen bonding and solubility properties.
The uniqueness of This compound lies in its combination of an amino group and a lactam ring, providing a balance of reactivity and stability that is valuable in various chemical and biological contexts.
Properties
IUPAC Name |
5-amino-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNJERVAPKLADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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